molecular formula C16H13N3O2 B1221162 4-(5-Amino-4-phenyl-1-pyrazolyl)benzoic acid

4-(5-Amino-4-phenyl-1-pyrazolyl)benzoic acid

Cat. No.: B1221162
M. Wt: 279.29 g/mol
InChI Key: GMBHXFKGJRDYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-amino-4-phenyl-1-pyrazolyl)benzoic acid is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Bioconjugation with Biomolecules

The synthesis and structure of a benzoic acid-functionalized hydrido-tris(pyrazolyl)borate (Tp) ligand compound, which may be coupled to biomolecules like amino acids, illustrate the potential of using 4-(5-amino-4-phenyl-1-pyrazolyl)benzoic acid derivatives in bioconjugation applications. This is exemplified by the coupling to l-phenylalanine-tert-butylester, showing its potential in the creation of bioconjugates (Kuchta, Gemel, & Metzler‐Nolte, 2007).

Structural and Optical Property Studies

Research involving the synthesis of derivatives like 4-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino)-benzoic acid (L2) has been conducted to study their structural and optical properties. This includes the investigation of absorption spectra and calculation of dispersion parameters, contributing to a better understanding of the optical behavior of these compounds (El-Ghamaz et al., 2017).

Crystallographic Analysis

The crystal structure of 4-(1,2-di­hydro-1,5-di­methyl-3-oxo-2-phenyl-3H-pyrazol-4-yl­imino­methyl)­benzoic acid has been determined, providing insights into the molecular geometry and intermolecular interactions. This compound's structure features a basal plane containing a benzoic acid moiety and a pyrazole ring, with associated hydrogen bonding and weak interactions (Zhang, Li, Tao, & Zhu, 2002).

Antimicrobial Activity

Compounds derived from this compound have been evaluated for antimicrobial activity. For example, derivatives like amide compounds with pyrazole carboxylic acids have shown inhibitory effects on various microorganisms, suggesting their potential use in developing new antimicrobial agents (Kasımoğulları, Bülbül, & Küfrevioğlu, 2008).

Synthesis and Pharmacology

Studies on the synthesis and pharmacological properties of derivatives of this compound have been conducted. These studies involve creating novel compounds and assessing their biological activities, including analgesic, anti-inflammatory, and antimicrobial effects (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-(5-amino-4-phenylpyrazol-1-yl)benzoic acid

InChI

InChI=1S/C16H13N3O2/c17-15-14(11-4-2-1-3-5-11)10-18-19(15)13-8-6-12(7-9-13)16(20)21/h1-10H,17H2,(H,20,21)

InChI Key

GMBHXFKGJRDYAD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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